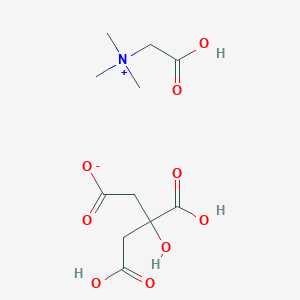

Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) is a useful research compound. Its molecular formula is C11H19NO9 and its molecular weight is 309.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1), commonly referred to as Betaine Citrate , is a quaternary ammonium compound that plays a significant role in various biological processes. This compound is known for its methyl donor properties and its involvement in osmoregulation, liver function, and cellular metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H19N\O9

- Molecular Weight : 309.27 g/mol

- CAS Registry Number : 17671-50-0

Betaine functions primarily as a methyl donor , facilitating several biochemical reactions. It donates methyl groups to homocysteine to form methionine, which is crucial for protein synthesis and cellular function. This process is vital in preventing homocystinuria and supporting liver health by enhancing detoxification pathways.

1. Osmoregulation

Betaine is known for its role in osmoregulation, particularly in protecting cells from osmotic stress. It stabilizes proteins and cellular structures under hyperosmotic conditions by acting as an osmolyte. This property is particularly beneficial in renal physiology and during dehydration.

2. Liver Function

Betaine has been shown to improve liver function by reducing liver fat accumulation and enhancing lipid metabolism. Research indicates that it can mitigate non-alcoholic fatty liver disease (NAFLD) by promoting the oxidation of fatty acids and reducing inflammation in hepatic tissues.

3. Cardiovascular Health

The compound has implications for cardiovascular health due to its role in lowering homocysteine levels. Elevated homocysteine is a risk factor for cardiovascular diseases; thus, betaine's methylation activity helps in maintaining heart health.

Research Findings

Several studies have investigated the biological effects of betaine citrate:

- Study on Liver Health : A clinical trial demonstrated that betaine supplementation significantly reduced liver fat content in patients with NAFLD, suggesting its protective role against liver diseases .

- Osmotic Stress Response : In vitro studies showed that cells treated with betaine exhibited enhanced survival rates under hyperosmotic conditions, indicating its protective effects against osmotic stress .

- Cardiovascular Studies : Betaine's ability to lower homocysteine levels was confirmed in various studies, linking it to improved cardiovascular outcomes .

Case Studies

| Study | Participants | Findings |

|---|---|---|

| Clinical Trial on NAFLD | 100 patients | Significant reduction in liver fat after 12 weeks of betaine supplementation |

| Osmotic Stress Study | Cell cultures | Enhanced cell viability under hyperosmotic conditions with betaine treatment |

| Cardiovascular Risk Assessment | 200 adults | Lowered homocysteine levels correlated with betaine intake |

科学的研究の応用

Structural Information

- Chemical Formula : C5H13NO3

- Molecular Weight : 117.1463 g/mol

- CAS Number : 107-43-7

The compound is characterized by its trimethylammonium group and carboxylate functionalities, which contribute to its solubility and interaction with biological systems.

Biochemical Research

Methanaminium derivatives are often utilized in biochemical assays due to their ability to interact with biological macromolecules. They serve as:

- Buffers : The compound can stabilize pH in biochemical reactions, making it essential for enzyme activity studies.

- Ligands : Its structure allows it to bind with various proteins and nucleic acids, facilitating the study of molecular interactions.

Case Study: Enzyme Activity Stabilization

A study demonstrated the use of methanaminium compounds in stabilizing enzyme activity in vitro. The presence of the compound improved the reaction rates of specific enzymes by maintaining optimal pH levels over extended periods.

Pharmaceutical Applications

In the pharmaceutical industry, methanaminium compounds are explored for their potential as drug delivery agents and therapeutic agents.

- Drug Formulation : The compound's solubility characteristics enhance the bioavailability of poorly soluble drugs.

- Antimicrobial Activity : Some studies indicate that methanaminium derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy

Research conducted on trimethylammonium compounds revealed significant antibacterial activity against various strains of bacteria. The study highlighted the potential for these compounds in treating infections caused by resistant bacterial strains.

Material Science

Methanaminium compounds are also being investigated for their applications in material science.

- Polymer Production : They can act as surfactants or stabilizers in polymer synthesis, enhancing the properties of materials such as plastics and coatings.

- Nanotechnology : Their unique chemical structure allows them to be used in the synthesis of nanoparticles, which have applications in electronics and catalysis.

Case Study: Nanoparticle Synthesis

A recent study focused on using methanaminium compounds as templates for synthesizing gold nanoparticles. The resulting nanoparticles exhibited enhanced catalytic properties compared to those synthesized without the compound.

Table 1: Summary of Applications

| Application Area | Specific Use | Observations/Outcomes |

|---|---|---|

| Biochemical Research | Buffers and ligands | Improved enzyme stability |

| Pharmaceuticals | Drug formulation and antimicrobial | Enhanced bioavailability; significant antibacterial activity |

| Material Science | Polymer production and nanotechnology | Improved material properties; enhanced catalytic activity |

Table 2: Case Study Highlights

特性

CAS番号 |

17671-50-0 |

|---|---|

分子式 |

C11H19NO9 |

分子量 |

309.27 g/mol |

IUPAC名 |

2-hydroxypropane-1,2,3-tricarboxylic acid;2-(trimethylazaniumyl)acetate |

InChI |

InChI=1S/C6H8O7.C5H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5(7)8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H2,1-3H3 |

InChIキー |

YKXUOESQDCXGIW-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(=O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |

正規SMILES |

C[N+](C)(C)CC(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。